N-(Piperidin-4-yl)pyridazin-3-amine serves as a central scaffold in medicinal chemistry, particularly in developing novel therapeutics for central nervous system disorders. It acts as a pharmacophore, a molecular framework possessing specific biological activity, and exhibits affinity for dopamine receptors, specifically the dopamine D2 receptor subtype [, ]. Researchers explore its potential as a lead compound for developing antipsychotic agents with improved efficacy and reduced side effects.
N-(piperidin-4-yl)pyridazin-3-amine is a heterocyclic compound characterized by the presence of both piperidine and pyridazine moieties. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly as a building block for synthesizing various bioactive molecules. The unique structural features of N-(piperidin-4-yl)pyridazin-3-amine allow it to participate in a range of chemical reactions, making it an important intermediate in the development of pharmaceuticals and agrochemicals.
N-(piperidin-4-yl)pyridazin-3-amine is classified as an amine and heterocyclic compound. It is often synthesized through methods that involve the reaction of piperidine with pyridazin-3-amine, typically under specific conditions that facilitate nucleophilic substitution or reductive amination reactions. This classification places it within a broader category of nitrogen-containing organic compounds, which are widely studied for their biological activity and utility in synthetic chemistry.
The synthesis of N-(piperidin-4-yl)pyridazin-3-amine can be achieved through several methods:
In industrial settings, continuous flow reactors may be utilized to enhance production efficiency and consistency, often employing catalysts like palladium on carbon to improve reaction rates and yields .
N-(piperidin-4-yl)pyridazin-3-amine has a molecular formula of CHN and a molecular weight of 189.23 g/mol. The compound features:
The spatial arrangement of these rings contributes to the compound's unique chemical properties, influencing its reactivity and biological activity.
N-(piperidin-4-yl)pyridazin-3-amine is capable of undergoing various chemical reactions:
These reactions are significant for further functionalization of the compound, allowing for the exploration of its potential applications in medicinal chemistry .
The mechanism by which N-(piperidin-4-yl)pyridazin-3-amine exerts its effects largely depends on its interaction with specific biological targets, such as receptors or enzymes. For instance, if developed as a pharmaceutical agent, it may bind to particular receptors involved in disease pathways, leading to therapeutic effects. Detailed biochemical studies are required to elucidate these mechanisms fully .
N-(piperidin-4-yl)pyridazin-3-amine exhibits several notable physical and chemical properties:
These properties are essential for determining suitable conditions for synthesis, storage, and application in various fields .
N-(piperidin-4-yl)pyridazin-3-amine has several applications across different scientific domains:
The foundational synthesis of N-(piperidin-4-yl)pyridazin-3-amine (CAS 1248457-54-6, MW 178.23 g/mol) relies on nucleophilic aromatic substitution (SNAr) between pyridazin-3-amine derivatives and activated piperidine intermediates. This reaction exploits the electron-deficient character of the pyridazine ring, facilitating displacement of leaving groups (typically halogens) at the 3-position. Key industrial protocols utilize 4-aminopiperidine as the nucleophile and 3-chloropyridazine as the electrophile in polar aprotic solvents like DMF or NMP. Reaction optimization studies show that temperatures of 80–100°C and stoichiometric bases (e.g., K₂CO₃ or DIEA) achieve yields exceeding 75% within 12–24 hours [4].
A critical refinement involves protecting group strategies for the piperidine nitrogen. Tert-butoxycarbonyl (Boc) protection of 4-aminopiperidine before coupling prevents undesired dialkylation. Subsequent acidic deprotection (e.g., HCl in dioxane) yields the free piperidine scaffold. For dihydrochloride salt forms (CAS 1311315-74-8, MW 251.16 g/mol), direct precipitation from the reaction mixture using HCl/ether provides pharmaceutical-grade material with ≥98% purity [4] [10].
Table 1: Nucleophilic Substitution Parameters for Core Synthesis
Electrophile | Nucleophile | Base/Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
3-Chloropyridazine | N-Boc-4-aminopiperidine | K₂CO₃ / DMF | 85 | 78 |
3-Fluoropyridazine | 4-Aminopiperidine | DIEA / NMP | 100 | 82 |
3-Bromopyridazine | N-Cbz-4-aminopiperidine | Cs₂CO₃ / DMSO | 90 | 68 |
Industrial-scale manufacturing of N-(piperidin-4-yl)pyridazin-3-amine leverages continuous flow technology to address exothermicity and impurity profiling challenges inherent in batch SNAr reactions. Modular flow reactors with residence times of 15–30 minutes enable precise temperature control (100±2°C) and reduce side product formation (e.g., hydrolysis byproducts) by 30%. Integrated in-line FTIR monitoring allows real-time adjustment of reactant stoichiometry, maintaining conversion rates >95% .
Downstream processing incorporates continuous liquid-liquid extraction (using ethyl acetate/water phases) and thin-film evaporation for solvent recovery. This system achieves throughputs of >50 kg/day with significantly reduced waste generation compared to batch processing. For salt formation (e.g., dihydrochloride), pH-controlled crystallization in tubular reactors yields uniform particle sizes (D90 < 50 µm), enhancing dissolution kinetics for biological testing [4].
Table 2: Flow Reactor vs. Batch Process Metrics
Parameter | Batch Process | Flow Reactor | Improvement |
---|---|---|---|
Cycle Time | 24 h | 0.5 h | 48x faster |
Impurity Level | 8–12% | <2% | 6x reduction |
Solvent Consumption | 50 L/kg | 15 L/kg | 70% reduction |
Thermal Control | ±10°C | ±2°C | 5x accuracy |
Palladium-catalyzed C–N coupling transforms N-(piperidin-4-yl)pyridazin-3-amine into structurally diverse pharmacophores. Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos catalyst systems couples aryl/heteroaryl halides with the piperidine nitrogen under mild conditions (60–80°C). This method generates N-aryl derivatives like N-(pyridin-3-yl) analogues – key intermediates for kinase inhibitors – in yields of 65–92% [5] [8].
A breakthrough in allylic amination (Pd/benzoquinone catalysis) enables direct functionalization of olefins. The reaction proceeds via allylic C(sp³)–H activation, forming allylamine derivatives without prefunctionalized substrates. For example, intramolecular variants construct spiropiperidines and tetrahydropyrrolo[3,4-c]pyridazines – privileged scaffolds in CNS drug discovery [5]. Ligand selection critically controls regioselectivity:
Table 3: Palladium-Catalyzed Derivatives & Applications
Derivative | Catalyst System | Yield (%) | Pharmaceutical Application |
---|---|---|---|
N-(3-Pyridyl)-N-(piperidin-4-yl)pyridazin-3-amine | Pd(OAc)₂/XPhos | 85 | CDK2 inhibitors [8] |
N-Allyl-N-(piperidin-4-yl)pyridazin-3-amine | Pd(OAc)₂/BQ/Ad₂PnBu | 78 | GPR119 agonists [3] |
Spiropiperidine-pyridazine | Pd(OPiv)₂/2,6-DMBQ | 70 | Anticancer scaffolds [5] |
Salt formation optimizes the physicochemical properties of N-(piperidin-4-yl)pyridazin-3-amine for in vitro and in vivo studies. The free base (log P ~1.2) exhibits limited aqueous solubility (<0.1 mg/mL), hindering bioassay reliability. Conversion to dihydrochloride (CAS 1311315-74-8) or dihydrobromide salts (CAS 1311314-15-4) increases solubility 50–100× through protonation of the piperidine nitrogen [4] [9].
Industrial salt screening employs high-throughput crystallization platforms evaluating:
Controlled antisolvent addition (e.g., MTBE to IPA solutions) generates micronized salts with surface areas >5 m²/g, ensuring rapid dissolution. Dihydrochloride salts consistently demonstrate optimal stability (RH <80%, 40°C) and solubility profiles (>50 mg/mL in PBS) for cell-based assays [4] [9] [10].
Table 4: Salt Forms and Solubility Profiles
Salt Form | Molecular Weight | Aqueous Solubility (mg/mL) | Hygroscopicity |
---|---|---|---|
Free base | 178.23 | <0.1 | Low |
Dihydrochloride | 251.16 | 52.3 | Moderate |
Dihydrobromide | 354.09 | 48.7 | High |
Methanesulfonate | 288.34 | 36.2 | Low |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1